Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
Overview
Description
Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound with significant interest in organic and medicinal chemistry This compound features a fused imidazo-pyridine ring system, which is known for its stability and versatility in various chemical reactions
Mechanism of Action
Target of Action
Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate is a compound with a valuable heterocyclic scaffold Compounds with similar imidazo[1,2-a]pyridine cores have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
The negative potential region of the compound, which is usually related to the lone pair of electronegative atoms, exists in the o1 atom on the carbonyl group . This suggests that this region is more likely to provide electrons, indicating a potential site for nucleophilic attack .
Biochemical Pathways
pneumoniae , suggesting that they may interfere with bacterial growth and replication pathways.
Result of Action
Biochemical Analysis
Biochemical Properties
Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and leading to changes in the metabolism of other compounds . Additionally, this compound can bind to specific proteins, altering their function and impacting cellular processes.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . It also impacts gene expression by binding to transcription factors and altering their activity, resulting in changes in the expression of target genes. Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other compounds . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions result in a cascade of biochemical events that ultimately affect cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular processes, such as alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or modulation of signaling pathways . At high doses, it can lead to toxic or adverse effects, such as cellular damage or disruption of metabolic processes. Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For example, the compound can inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds and leading to alterations in metabolic pathways . Additionally, this compound can modulate the activity of key metabolic enzymes, resulting in changes in the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For instance, it may be transported into cells via specific transporters, leading to its accumulation in certain cellular compartments. Additionally, this compound can bind to proteins, affecting its distribution within tissues and influencing its activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can affect mitochondrial function and metabolism. Additionally, this compound can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl chloroacetate in the presence of a base, followed by chlorination to introduce the chloro substituent. The reaction conditions often require solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted imidazo[1,2-a]pyridines.
Oxidation Products: Oxidized derivatives with altered functional groups.
Hydrolysis Products: Carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:
Ethyl imidazo[1,2-a]pyridine-6-carboxylate: Lacks the chloro substituent, resulting in different reactivity and applications.
8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid: The ester group is replaced by a carboxylic acid, altering its solubility and reactivity.
Mthis compound: Similar structure but with a methyl ester, which may affect its physical and chemical properties.
The unique combination of the chloro and ester groups in this compound makes it particularly valuable for specific synthetic and research applications .
Properties
IUPAC Name |
ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-5-8(11)9-12-3-4-13(9)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIWIYFRQYZQNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CN=C2C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823330-95-5 | |
Record name | Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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